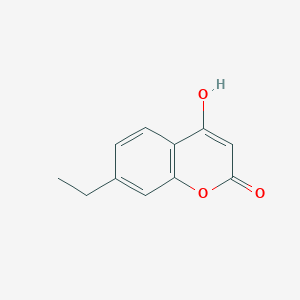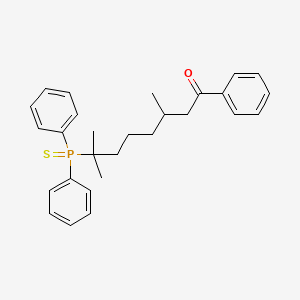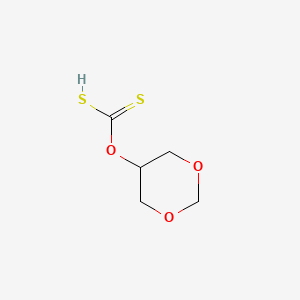
O-1,3-Dioxan-5-yl hydrogen carbonodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-1,3-Dioxan-5-yl hydrogen carbonodithioate is a chemical compound with the molecular formula C5H8O3S2 It is a derivative of 1,3-dioxane, a six-membered ring containing two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-1,3-Dioxan-5-yl hydrogen carbonodithioate typically involves the reaction of trialkoxyalkanes with dihydroxyacetone dimer in the presence of acetic acid as a catalyst . This method allows for the in situ generation of 1,3-dioxan-5-one derivatives, which can then be further reacted with aromatic aldehydes and pyrrolidine to obtain high yields of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
O-1,3-Dioxan-5-yl hydrogen carbonodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas with nickel or rhodium catalysts.
Substitution: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Applications De Recherche Scientifique
O-1,3-Dioxan-5-yl hydrogen carbonodithioate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of O-1,3-Dioxan-5-yl hydrogen carbonodithioate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate the synthesis of more complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propriétés
Numéro CAS |
766466-38-0 |
|---|---|
Formule moléculaire |
C5H8O3S2 |
Poids moléculaire |
180.2 g/mol |
Nom IUPAC |
1,3-dioxan-5-yloxymethanedithioic acid |
InChI |
InChI=1S/C5H8O3S2/c9-5(10)8-4-1-6-3-7-2-4/h4H,1-3H2,(H,9,10) |
Clé InChI |
VFRWNVHXVPUFKT-UHFFFAOYSA-N |
SMILES canonique |
C1C(COCO1)OC(=S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


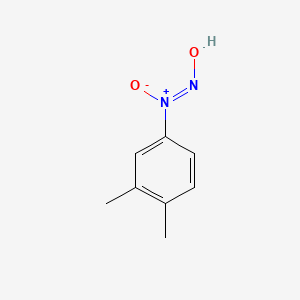
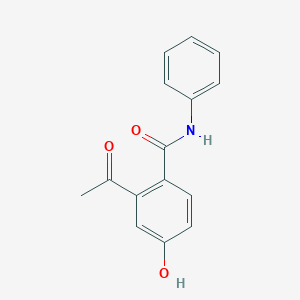
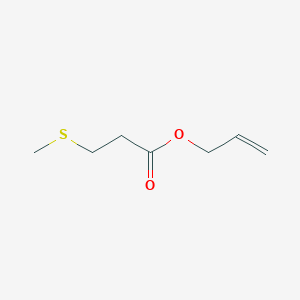
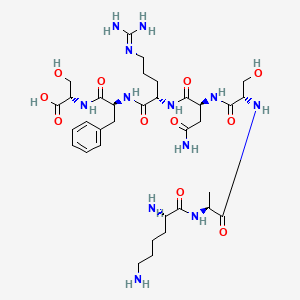
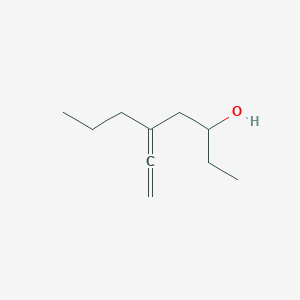
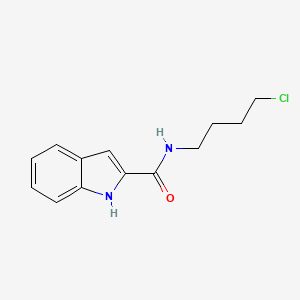
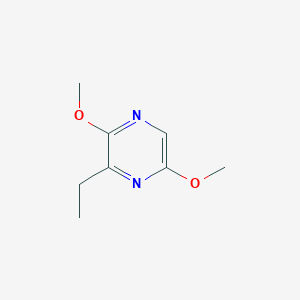
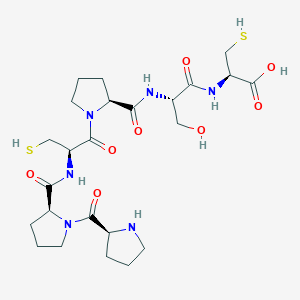
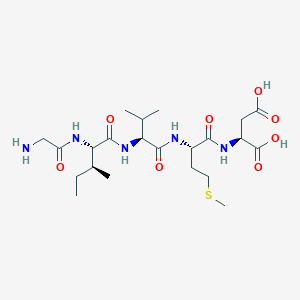
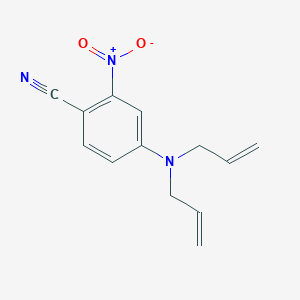
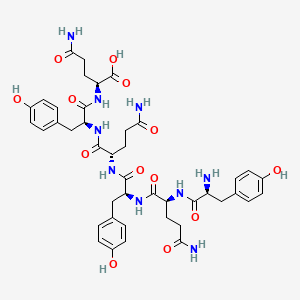
![5-(2,2-difluoroethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14225449.png)
